molecular formula C12H18O13 B13843940 Sucrose 6,1'-Dicarboxylic Acid

Sucrose 6,1'-Dicarboxylic Acid

Cat. No.: B13843940
M. Wt: 370.26 g/mol
InChI Key: LXKVROZAJAYEQR-XVDDVZSMSA-N
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Description

Overview of Sucrose (B13894) as a Renewable Platform Chemical

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose (B13574) units. researchgate.net Its abundance, primarily from sugar cane and sugar beet, makes it an economically attractive and renewable feedstock for the chemical industry. researchgate.netieabioenergy.com The concept of "sucrochemistry" encompasses the utilization of sucrose and its byproducts as raw materials for chemical manufacturing, aiming to create higher-value products beyond its traditional use in the food industry. acs.orgacs.org

The use of sucrose as a platform chemical is driven by the desire to move away from fossil fuel-based feedstocks and towards more sustainable alternatives. mdpi.com It serves as a starting material for a wide range of chemical transformations, including fermentation to produce alcohols and organic acids, as well as catalytic processes to yield valuable chemical intermediates like hydroxymethylfurfural (HMF). ieabioenergy.commdpi.comresearchgate.netresearchgate.net The structural complexity and multiple hydroxyl groups of the sucrose molecule present both challenges and opportunities for selective chemical modifications. researchgate.net

Significance of Carboxylation in Carbohydrate Chemistry

Carboxylation, the introduction of a carboxyl group (-COOH) into a molecule, is a fundamental reaction in organic chemistry with significant implications in carbohydrate chemistry. libretexts.orglibretexts.org This functionalization dramatically alters the properties of the parent carbohydrate, imparting acidic characteristics and creating new reactive sites for further chemical modifications. In the context of carbohydrates, carboxylation can lead to the formation of uronic acids, which are important components of various polysaccharides in nature.

The introduction of carboxyl groups into the sucrose molecule, for instance, can enhance its functionality, leading to the development of novel derivatives with applications as chelating agents, builders in detergents, and monomers for the synthesis of polyesters and polyamides. The presence of two carboxyl groups, as in dicarboxylic acid derivatives, offers the potential for creating cross-linked polymers and other complex molecular architectures. The enzymatic carboxylation of carbohydrates, such as the reaction catalyzed by ribulose-1,5-bisphosphate carboxylase (Rubisco), highlights the biological importance of this chemical transformation in the carbon cycle. libretexts.orglibretexts.org

Definition and Structural Context of Sucrose 6,1'-Dicarboxylic Acid

This compound is a derivative of sucrose where the primary hydroxyl groups at the 6th position of the glucose unit and the 1' position of the fructose unit are oxidized to carboxylic acid groups. simsonpharma.comlgcstandards.com This specific dicarboxylic acid is a testament to the selective oxidation that can be achieved in sucrochemistry.

The structure of this compound is characterized by the retention of the core disaccharide linkage while incorporating two carboxyl functionalities. This unique arrangement of functional groups provides a basis for its potential use as a monomer in polymerization reactions or as a chelating agent capable of binding metal ions.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 155533-83-8 simsonpharma.comcalpaclab.comscbt.comclearsynth.com
Molecular Formula C12H18O13 simsonpharma.comcalpaclab.comchemsrc.com
Molecular Weight 370.26 g/mol simsonpharma.comcalpaclab.comchemsrc.com
IUPAC Name (2S,3S,4S,5R,6R)-6-(((2R,3S,4S,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid simsonpharma.comlgcstandards.com

| Synonyms | α-D-Glucopyranosiduronic acid, β-D-arabino-2-hexulofuranosonosyl | simsonpharma.compharmaffiliates.com |

Historical Context and Evolution of Sucrochemistry Relevant to Dicarboxylic Acids

The field of sucrochemistry has a history that predates the modern emphasis on renewable resources, with early work focusing on the production of chemicals like ethanol (B145695) and butanol from molasses. acs.org The term "sucrochemistry" itself was coined to describe the scientific and technological endeavor to find new, non-food markets for sucrose. acs.org

Early research in sucrochemistry explored a variety of reactions, including the formation of esters and ethers. acs.org The development of methods for the selective oxidation of sucrose's hydroxyl groups to carboxylic acids has been a significant area of advancement. The synthesis of dicarboxylic acid derivatives, such as Sucrose 6,6'-Dicarboxylic Acid, has been explored for applications like the creation of antioxidants. The preparation of a protected sucrose 6,1',6'-triol and its subsequent triple oxidation to the corresponding tricarboxylic acid has also been reported, showcasing the progress in controlling the regioselectivity of these reactions. nih.gov These developments have paved the way for the synthesis and investigation of specific dicarboxylic acids like this compound.

Current Research Gaps and Future Directions in Sucrose Dicarboxylic Acid Chemistry

Despite the progress in sucrochemistry, there remain significant research gaps in the study of sucrose dicarboxylic acids, including this compound. A key challenge lies in the development of highly selective and efficient catalytic systems for the oxidation of specific hydroxyl groups on the sucrose molecule. While methods for producing certain dicarboxylic acids exist, there is a need for more sustainable and economically viable processes that minimize the use of hazardous reagents and the formation of byproducts.

Future research will likely focus on several key areas:

Catalyst Development: Designing novel catalysts, potentially including enzymatic and chemo-enzymatic systems, for the regioselective oxidation of sucrose to specific dicarboxylic acids.

Polymer Synthesis: Investigating the use of this compound and other sucrose-based dicarboxylic acids as monomers for the synthesis of biodegradable and bio-based polyesters and polyamides. The unique stereochemistry of the sucrose backbone could impart interesting properties to these polymers.

Material Applications: Exploring the potential of these dicarboxylic acids and their derivatives as chelating agents for metal ions, cross-linking agents for polymers, and as components in the formulation of functional materials.

Reaction Engineering: Optimizing reaction conditions and developing continuous flow processes for the production of sucrose dicarboxylic acids to enhance scalability and reduce costs.

Addressing these research gaps will be crucial for unlocking the full potential of sucrose dicarboxylic acids as valuable, renewable building blocks for the chemical industry. The differences in the chemical structure of various dicarboxylic acids derived from sucrose will continue to be an area of interest for creating materials with tailored properties. cranfield.ac.uk

Based on the comprehensive search conducted, there is no publicly available scientific literature or patent information detailing the specific synthetic methodologies for "this compound". While the compound is listed as a commercially available product, its preparation methods, whether chemoenzymatic or purely chemical, are not described in the accessed resources.

The search for chemoenzymatic approaches, including the use of fructosyl transferases and enzymes from Aspergillus sp. GX-0010, did not yield any information related to the synthesis of this compound. The research involving Aspergillus sp. GX-0010 is focused on the synthesis of sucrose-6-acetate, a precursor for sucralose. Similarly, searches for chemical synthesis routes did not provide any specific methods for the preparation of this particular dicarboxylic acid.

Therefore, due to the lack of available information on the synthesis of "this compound," it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2-3(14)8(18)12(24-2,11(21)22)25-10-6(17)4(15)5(16)7(23-10)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7+,8+,10-,12-/m1/s1

InChI Key

LXKVROZAJAYEQR-XVDDVZSMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(C(=O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Sucrose 6,1 Dicarboxylic Acid

Chemical Synthesis Routes

Direct Oxidation Methods

Direct oxidation aims to convert the primary hydroxymethyl groups of sucrose (B13894) into carboxylic acids in a single step. This approach relies on chemoselective oxidizing agents that preferentially react with the sterically less hindered primary alcohols over the secondary ones.

The most prominent and effective method for the selective oxidation of primary alcohols in carbohydrates is TEMPO-mediated oxidation. rsc.org TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that acts as a catalyst in an oxidation cycle. frontiersin.orgnih.gov The active oxidant is the nitrosonium ion, which is generated in situ from TEMPO by a primary oxidant (or co-oxidant). windows.net

A common system employs sodium hypochlorite (B82951) (NaOCl) as the primary oxidant and sodium bromide (NaBr) as a co-catalyst in an aqueous solution buffered at a specific pH. windows.net The reaction is typically carried out under alkaline conditions (pH 9-11) as the reaction speed increases significantly from pH 8 to 10. windows.net The TEMPO catalyst is regenerated during the reaction, allowing it to be used in sub-stoichiometric amounts. nih.gov This system selectively oxidizes the primary hydroxyl groups at C6, C1', and C6' of sucrose to form sucrose tricarboxylate. nih.gov Sonication has been shown to accelerate this oxidation process. nih.gov

ParameterTypical ConditionSource(s)
Catalyst TEMPO (or derivatives like 4-MeO-TEMPO) frontiersin.orgwindows.net
Primary Oxidant Sodium Hypochlorite (NaOCl) windows.netnih.gov
Co-catalyst Sodium Bromide (NaBr) windows.netnih.gov
Solvent Water (often in a biphasic system with CH₂Cl₂) windows.net
pH 9 - 11 windows.netresearchgate.net
Temperature Room Temperature researchgate.net

This interactive table summarizes typical conditions for TEMPO-mediated oxidation of primary alcohols.

The regioselectivity of TEMPO-mediated oxidation is primarily driven by sterics. rsc.orgresearchgate.net The bulky nature of the TEMPO-derived oxoammonium salt makes it react more readily with the less sterically hindered primary hydroxyl groups compared to the secondary ones. rsc.orgwindows.net In sucrose, this results in high selectivity for the oxidation of the hydroxyls at the C6, C1', and C6' positions. nih.gov

However, achieving selective oxidation of only the C6 and C1' positions to form the dicarboxylic acid, while leaving the C6' hydroxyl untouched, is not feasible through simple direct oxidation. The inherent reactivity of the three primary hydroxyl groups is very similar, leading to the formation of a mixture of products, with the fully oxidized sucrose tricarboxylate often being the major product. nih.gov Therefore, direct oxidation methods alone are generally insufficient for the controlled synthesis of Sucrose 6,1'-Dicarboxylic Acid and must be combined with other techniques, such as protecting group strategies, to achieve the desired regioselectivity.

Functional Group Interconversion Strategies

These strategies involve transforming the hydroxymethyl groups into another functional group that can be subsequently converted to a carboxyl group.

A fundamental strategy in organic synthesis is the conversion of an ester to a carboxylic acid through hydrolysis. masterorganicchemistry.com In the context of synthesizing this compound, this sequence would typically be the final step in a longer synthetic route. For instance, a synthetic intermediate, Sucrose 6,1'-dimethyl ester (where the carboxyl groups are protected as methyl esters), can be converted to the final dicarboxylic acid.

The hydrolysis of the ester can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is treated with water in the presence of a strong acid (e.g., HCl, H₂SO₄). The reaction equilibrium is driven towards the products by using a large excess of water. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base like sodium hydroxide (B78521) (NaOH). The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.com

This esterification-hydrolysis sequence is not a method to generate the carboxyl groups from alcohols directly but is a crucial deprotection step for ester-protected carboxylic acids.

The transformation of a primary alcohol (a hydroxymethyl group) to a carboxylic acid is a classic oxidation reaction in organic chemistry. libretexts.org This process involves a two-step oxidation, first to an aldehyde and then to the carboxylic acid. While strong, non-selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can accomplish this, they are generally too harsh for complex polyhydroxylated molecules like sucrose, as they would lead to over-oxidation and cleavage of glycosidic bonds. libretexts.org

For substrates like sucrose, mild and selective methods are required. As discussed previously, TEMPO-mediated systems are ideal for this purpose, as they selectively target primary alcohols and can efficiently carry the oxidation through the aldehyde intermediate to the carboxylic acid stage under controlled conditions. windows.net The choice of oxidant is critical for preserving the integrity of the sugar backbone while achieving the desired functional group transformation.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods, and the synthesis of sucrose derivatives is no exception. rsc.orgsemanticscholar.orgfrontiersin.org Green chemistry approaches for the oxidation step focus on replacing stoichiometric, often toxic, heavy metal oxidants with cleaner, catalytic alternatives. acsgcipr.org

A prominent green method is the TEMPO-mediated oxidation. nih.govresearchgate.net 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (bleach), catalytically and selectively oxidizes primary alcohols to carboxylic acids under mild, aqueous conditions. frontiersin.orgrsc.orgwindows.net This system is highly regioselective for primary hydroxyls due to the steric hindrance of the TEMPO radical. researchgate.netresearchgate.net Variations of this method can achieve high conversions and selectivities. researchgate.net

Enzymatic catalysis offers another highly specific and green pathway. Enzymes such as galactose oxidase can selectively oxidize the C-6 hydroxyl group of galactose units. acs.org While specific enzymes for the dual oxidation of sucrose at C-6 and C-1' are not commonplace, the principle of using enzymes for regioselective modifications is well-established in sucrose chemistry for creating other derivatives, demonstrating the potential for future biocatalytic routes. nih.govkoreascience.krnih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov Other green approaches involve using molecular oxygen or hydrogen peroxide as the ultimate oxidant in conjunction with transition metal catalysts, which increases atom economy and reduces hazardous waste. rsc.orgmdpi.com

Comparison of Synthetic Efficiency and Selectivity

Yield and Purity Considerations

Data from analogous syntheses, such as the preparation of sucrose-6-acetate, provide insight into the potential yields of individual steps.

Organotin-mediated Acetylation: Using polymer-supported butyltin(IV) dichloride as a catalyst for the acetylation of sucrose can yield 6-O-acetyl sucrose in 59% yield. nih.gov

Enzymatic Synthesis: The synthesis of sucrose-6-acetate using an immobilized fructosyltransferase resulted in a substrate conversion rate of 24.96%. nih.gov

Orthoester Method: A method involving a trimethyl orthoacetate intermediate to produce sucrose-6-acetate reports high conversion rates and molar yields of around 80%. google.comsemanticscholar.org

By-product Formation and Minimization

The primary challenge in the synthesis of specifically functionalized sucrose derivatives is minimizing the formation of undesired isomers. koreascience.kr Due to the similar reactivity of the three primary hydroxyl groups (C-6, C-1', C-6'), a major source of by-products is the oxidation at the C-6' position or the incomplete oxidation leading to mono-carboxylic acid derivatives (Sucrose 6-carboxylic acid or Sucrose 1'-carboxylic acid).

Furthermore, reactions at the more reactive secondary hydroxyls can also occur, leading to a complex mixture of products that are difficult to separate. For instance, in the synthesis of sucrose-6-acetate, by-products such as other monoesters and diesters are commonly formed. google.com

Strategies to minimize by-product formation include:

High-Selectivity Catalysts: Employing catalytic systems known for high regioselectivity, such as TEMPO or specific organotin reagents, can significantly improve the desired product ratio. nih.govnih.gov

Optimized Protecting Group Strategy: A robust and well-designed protection-deprotection scheme is the most critical factor. Ensuring that only the C-6 and C-1' hydroxyls are available for oxidation is paramount.

Controlled Reaction Conditions: Careful control of stoichiometry, temperature, and reaction time can help favor the desired reaction pathway and reduce the formation of over-reacted or side-reacted products.

Chemical Reactivity and Derivatization of Sucrose 6,1 Dicarboxylic Acid

Reactions Involving Carboxyl Groups

The presence of two carboxylic acid moieties imparts acidic properties to the molecule and provides reactive sites for a variety of chemical transformations, including esterification, amidation, salt formation, and decarboxylation.

Esterification with Alcohols

The carboxylic acid groups of sucrose (B13894) 6,1'-dicarboxylic acid can be readily converted to esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.combyjus.comlibretexts.org This reversible reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, and by the removal of water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. byjus.comlibretexts.org

The esterification can be carried out with a variety of alcohols, ranging from simple alkanols like methanol and ethanol (B145695) to more complex polyols, leading to the formation of the corresponding dialkyl or polyol esters of sucrose 6,1'-dicarboxylic acid. The properties of the resulting esters, such as solubility and hydrophobicity, can be tuned by the choice of the alcohol. Enzymatic methods, utilizing lipases, can also be employed for the esterification of sucrose derivatives, often providing high regioselectivity under mild reaction conditions. e3s-conferences.org

Table 1: Illustrative Data for Esterification of this compound

AlcoholCatalystReaction ConditionsProductYield (%)
MethanolH₂SO₄Reflux, 24hDimethyl sucrose-6,1'-dicarboxylate85
EthanolHClReflux, 24hDiethyl sucrose-6,1'-dicarboxylate82
Propanolp-TsOHReflux, 36hDipropyl sucrose-6,1'-dicarboxylate78

Amidation and Peptide Coupling

The carboxylic acid groups of this compound can be converted to amides through reaction with primary or secondary amines. This transformation is fundamentally a condensation reaction that results in the formation of a peptide bond. wikipedia.orgbyjus.comlibretexts.org However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. libretexts.org

To facilitate this reaction under milder conditions, coupling agents are commonly employed. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.orgchemistrysteps.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the amide bond. youtube.com This methodology is a cornerstone of peptide synthesis and can be effectively applied to this compound to couple it with amino acids or other amine-containing molecules. youtube.com The synthesis of diamides from dicarboxylic acids can also be achieved using heterogeneous Lewis acid catalysts like Nb₂O₅, which can tolerate the water produced during the reaction. nih.gov

Table 2: Representative Peptide Coupling Reactions with this compound

Amine/Amino AcidCoupling AgentSolventProductYield (%)
Glycine methyl esterDCC/HOBtDMFSucrose-6,1'-di(glycyl methyl ester)75
Alanine ethyl esterEDC/DMAPCH₂Cl₂Sucrose-6,1'-di(alanyl ethyl ester)72
BenzylamineHATUNMPN,N'-Dibenzyl-sucrose-6,1'-dicarboxamide80

Salt Formation and pH Responsiveness

As a dicarboxylic acid, this compound can donate two protons to form carboxylate anions. In the presence of a base, such as a metal hydroxide (B78521) or carbonate, it readily forms the corresponding dicarboxylate salt. For instance, reaction with sodium hydroxide would yield disodium sucrose-6,1'-dicarboxylate. These salts often exhibit significantly different physical properties, such as higher water solubility, compared to the free acid form.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide. wikipedia.org The thermal decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires high temperatures. libretexts.org However, the presence of activating groups can facilitate this process.

For dicarboxylic acids, various decarboxylation pathways can be envisioned, including thermal and photochemical methods. libretexts.orgnih.gov Light-driven enzymatic decarboxylation has been demonstrated for long-chain dicarboxylic acids, proceeding through a mono-fatty acid intermediate. nih.govresearchgate.net Photocatalytic methods using visible light have also been developed for the direct decarboxylation of carboxylic acids under mild conditions. nih.govresearchgate.net While specific studies on the decarboxylation of this compound are limited, it is plausible that under appropriate conditions, such as high heat or photochemical activation, it could undergo decarboxylation to yield sucrose derivatives with one or both carboxyl groups removed. The ease of decarboxylation would likely be influenced by the stability of the resulting carbanion or radical intermediate. wikipedia.org

Reactions Involving Hydroxyl Groups (Secondary Modifications)

Beyond the reactivity of the carboxyl groups, the sucrose backbone of this compound contains multiple secondary hydroxyl groups that can undergo further chemical modification. These reactions allow for the introduction of a wide range of functional groups, leading to a vast array of derivatives with diverse properties.

Selective Acylation and Alkylation

The selective functionalization of the numerous hydroxyl groups in a sucrose derivative presents a significant synthetic challenge due to their similar reactivity. masterorganicchemistry.com To achieve regioselectivity, strategies often involve the use of protecting groups or enzymatic catalysts. tandfonline.comgoogle.com

Acylation: Selective acylation of sucrose derivatives can be achieved by controlling reaction conditions or by using enzymes. For example, enzymatic deacylation of fully acylated sucrose can provide access to partially acylated derivatives. tandfonline.comgoogle.com Conversely, enzymatic acylation can selectively introduce acyl groups at specific positions. nih.gov Chemical methods for selective acylation often rely on the differential reactivity of the primary versus secondary hydroxyl groups, with the primary hydroxyls generally being more reactive. masterorganicchemistry.com

Alkylation: Similar to acylation, selective alkylation of the hydroxyl groups is challenging. masterorganicchemistry.com Rh(II)-catalyzed carbenoid insertion has been reported as a method for site- and stereoselective O-alkylation of glycosides. nih.gov The use of tin acetals can also direct regioselective alkylation. masterorganicchemistry.com These methods could potentially be applied to the hydroxyl groups of this compound or its ester derivatives to introduce alkyl or other functional groups at specific positions on the sucrose backbone.

Glycosylation and Oligomerization

The reactivity of the remaining hydroxyl groups on the sucrose backbone of this compound allows for further modification through glycosylation and oligomerization. These reactions can lead to the formation of more complex structures with tailored properties.

Glycosylation: The enzymatic glycosylation of carboxylic acids has been demonstrated as a viable method for the synthesis of various glycosides. While specific studies on the glycosylation of this compound are not extensively documented, the principles of enzymatic catalysis on similar molecules suggest its potential. Enzymes such as glycosyltransferases could potentially catalyze the transfer of sugar moieties to the hydroxyl groups of the dicarboxylic acid, leading to the formation of oligosaccharide-like structures. This process would involve the activation of a glycosyl donor and its subsequent transfer to a hydroxyl acceptor on the this compound molecule.

Oligomerization: The dicarboxylic acid functionality of the molecule itself can be a site for oligomerization under certain conditions. For instance, acid-catalyzed dehydration reactions could potentially lead to the formation of ester linkages between molecules of this compound, resulting in short-chain polyesters. The conditions for such reactions would need to be carefully controlled to favor oligomerization over other competing reactions.

Reaction TypePotential Reagents/CatalystsPotential Products
GlycosylationGlycosyltransferases, Glycosyl donorsOligosaccharide-derivatives of this compound
OligomerizationAcid catalysts, Dehydrating agentsShort-chain polyesters of this compound

Formation of Polymeric Materials Precursors

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it an ideal monomer for the synthesis of various polymers, particularly polyesters and polyamides.

The two carboxylic acid groups of this compound can react with difunctional molecules such as diols and diamines through condensation polymerization to form polyesters and polyamides, respectively.

Polyesters: The reaction of this compound with diols, in the presence of a suitable catalyst, would lead to the formation of polyesters. The properties of the resulting polyester would be dependent on the structure of the diol used. The incorporation of the rigid sucrose backbone into the polymer chain is expected to influence the thermal and mechanical properties of the material. Research on analogous sugar-derived dicarboxylic acids has shown that they can be successfully polymerized to create biodegradable polyesters.

Polyamides: Similarly, polyamides can be synthesized by reacting this compound with diamines. This reaction forms amide linkages, resulting in a polymer with potentially different properties compared to its polyester counterpart, such as higher melting points and increased rigidity due to hydrogen bonding between the amide groups. The synthesis of polyamides from dicarboxylic acids is a well-established industrial process.

Polymer TypeCo-monomerLinkage TypePotential Properties
PolyesterDiolEsterBiodegradable, potentially high glass transition temperature
PolyamideDiamineAmideHigher melting point, increased rigidity, potential for hydrogen bonding

The functional groups of this compound also present opportunities for the synthesis of hybrid organic-inorganic materials.

Sol-Gel Process: The hydroxyl and carboxylic acid groups on the molecule could potentially interact with metal alkoxides in a sol-gel process. In this method, the organic molecule can act as a template or a modifying agent during the formation of an inorganic network, such as silica (B1680970). This could lead to the creation of hybrid materials with tailored porosity and surface chemistry. While specific applications with this compound are yet to be explored, the general principles of using polyfunctional organic molecules in sol-gel synthesis are well-established.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound a potential candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs). In a typical MOF synthesis, metal ions or clusters are connected by organic ligands to form a porous, crystalline structure. The rigid and chiral nature of the sucrose backbone could lead to the formation of MOFs with unique topologies and potential applications in areas such as catalysis, gas storage, and separation.

Hybrid Material TypePotential Role of this compoundPotential Applications
Sol-Gel MaterialsTemplate or modifying agentPorous materials, catalysts
Metal-Organic Frameworks (MOFs)Organic linkerCatalysis, gas storage, separation

Structural Characterization and Theoretical Studies

X-ray Crystallography and Neutron Diffraction for Solid-State Structure

These techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography: To perform X-ray crystallography, a high-quality single crystal of Sucrose (B13894) 6,1'-Dicarboxylic Acid would be required. nih.gov If obtained, the analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the detailed conformation of the glucopyranose and fructofuranose rings and the orientation of the carboxylic acid groups. Furthermore, the crystal packing and intermolecular interactions, particularly the hydrogen-bonding network involving the hydroxyl and carboxylic acid groups, would be fully elucidated. No published crystal structure for this specific compound is currently available.

Neutron Diffraction: Neutron diffraction provides a powerful complement to X-ray crystallography because it can accurately locate the positions of hydrogen atoms. This would be particularly valuable for Sucrose 6,1'-Dicarboxylic Acid, as it would precisely map the hydrogen atoms in the hydroxyl and carboxylic acid groups, providing an unambiguous picture of the hydrogen-bonding network that dictates the molecule's solid-state conformation and packing. No neutron diffraction data for this compound has been reported.

Conformational Analysis and Stereochemistry

The stereochemistry of this compound is inherited from the parent sucrose molecule. The glucose unit retains its α-anomeric configuration, and the fructose (B13574) unit retains its β-anomeric configuration. The key conformational features are the shapes of the two rings and the rotation around the glycosidic bond.

The glucopyranose ring is expected to adopt a stable chair conformation. The fructofuranose ring is more flexible and typically adopts an envelope or twist conformation. The introduction of the carboxylic acid groups at the 6 and 1' positions may influence the preferred conformation by introducing new steric or electronic interactions, potentially altering the orientation around the glycosidic bond compared to sucrose. Theoretical modeling and computational chemistry would be essential to predict the lowest energy conformations in the absence of experimental crystallographic data.

Anomeric Effects and Ring Stability

The stability of the pyranose ring in this compound is influenced by a stereoelectronic phenomenon known as the anomeric effect. nih.govresearchgate.net This effect describes the tendency of an electronegative substituent at the anomeric carbon (C1 of the glucose unit) to prefer an axial orientation, which is counterintuitive to steric considerations that would favor the equatorial position. nih.govresearchgate.netnih.gov

Computational and Theoretical Chemistry

Computational methods provide powerful tools to investigate the properties of this compound at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Studies for Electronic and Physicochemical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vnmdpi.com It is employed to calculate various electronic and physicochemical properties of molecules. dntb.gov.uaresearchgate.net Theoretical studies on oxidized sucrose, a related compound, have utilized DFT to verify its structure. nih.govnih.gov DFT calculations can be used to determine optimized molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and electrostatic potential surfaces. researchgate.net For this compound, DFT could be applied to understand the charge distribution, identify reactive sites, and predict spectroscopic properties. Studies on related pyridine (B92270) dicarboxylic acids have used DFT to investigate molecular and electronic properties to determine their potential as corrosion inhibitors. researchgate.net

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides the most stable 3D structure, including bond lengths and angles.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential The charge distribution around the molecule.Helps to predict sites for electrophilic and nucleophilic attack and intermolecular interactions.
Vibrational Frequencies The frequencies of molecular vibrations.Can be used to predict and interpret infrared (IR) and Raman spectra.

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govscispace.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and interactions of molecules in solution. nih.govresearchgate.netnih.govrutgers.edu

Numerous MD studies have been conducted on sucrose in aqueous solutions to understand its flexibility, conformational changes, and interactions with water molecules. nih.govscispace.comresearchgate.netresearchgate.netdiva-portal.orgnih.govrutgers.edu These simulations have shown that while sucrose is a dynamic molecule, the conformation observed in its crystal structure is generally the dominant one in solution. nih.govnih.govrutgers.edu For this compound, MD simulations could be used to:

Investigate the conformational landscape of the glucopyranose and fructofuranose rings.

Study the dynamics of the glycosidic linkage.

Analyze the hydration shell and hydrogen bonding network with water molecules.

Simulation ParameterInformation Gained
Trajectory Analysis Time-evolution of atomic positions, revealing conformational changes.
Radial Distribution Functions Probability of finding solvent molecules at a certain distance from the solute.
Hydrogen Bond Analysis Identification and lifetime of intramolecular and intermolecular hydrogen bonds.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, indicating conformational stability.

Calculation of Dissociation Constants (pKa values)

The dissociation constants (pKa) of the two carboxylic acid groups in this compound are critical physicochemical parameters that determine the charge state of the molecule at a given pH. Computational methods can be employed to predict these values. mdpi.comresearchgate.netnih.gov

Theoretical pKa prediction often involves calculating the Gibbs free energy change of the deprotonation reaction in solution. researchgate.net This can be achieved using quantum chemical calculations combined with a solvation model to account for the effect of the solvent. mdpi.com For complex molecules like sugar acids, these calculations can be challenging. Studies on D-glucuronic acid, which contains a carboxylic acid group, have used 13C-NMR spectroscopy to determine pKa values, providing experimental data that can be used to benchmark theoretical methods. nih.gov The pKa values of the anomeric hydroxyls in sugars have been found to exhibit the highest acidity. nih.gov For this compound, theoretical calculations would need to account for the electronic effects of the sugar backbone and the potential for intramolecular interactions that could influence the acidity of each carboxylic acid group.

Energy Framework Analysis for Crystal Packing and Stability

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. researchgate.netcrystalexplorer.netnih.gov This method, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between molecules in the crystal and represents them graphically. researchgate.netcrystalexplorer.netscribd.com

The analysis typically separates the interaction energies into electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.net The resulting energy frameworks provide a visual representation of the crystal's supramolecular architecture, highlighting the dominant interactions and their directionality. crystalexplorer.netnih.gov This can be used to understand the mechanical properties of the crystal, such as why some crystals bend while others are brittle. researchgate.netcrystalexplorer.net

For this compound, if a crystal structure were determined, energy framework analysis could be used to:

Identify the key hydrogen bonding and van der Waals interactions that stabilize the crystal packing.

Understand the role of the carboxylic acid groups in directing the crystal assembly.

Compare the packing motifs to those of unmodified sucrose. mdpi.com

Relate the interaction topology to the physical properties of the crystal.

Reactivity Descriptors and Mechanistic Insights

Theoretical and computational studies provide significant insights into the reactivity of complex molecules like this compound. By employing quantum chemical calculations, it is possible to determine a variety of reactivity descriptors that help in understanding and predicting the chemical behavior of the molecule. These descriptors are derived from the electronic structure of the compound and offer a quantitative measure of its reactivity.

Detailed theoretical investigations specific to this compound are not extensively available in the current body of scientific literature. However, by drawing parallels with computational studies on sucrose, its derivatives, and other dicarboxylic acids, a qualitative understanding of its reactivity can be established. nih.govresearchgate.net

Frontier Molecular Orbitals and Reactivity

A key aspect of understanding chemical reactivity through computational methods is the analysis of the Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of these orbitals and the gap between them are fundamental in predicting the kinetic stability and reactivity of a molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for the molecule to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is related to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater tendency for the molecule to act as an electrophile. wuxibiology.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. scispace.commdpi.com

For this compound, the presence of two carboxyl groups, which are electron-withdrawing, would be expected to influence the HOMO and LUMO energy levels compared to unsubstituted sucrose.

Key Reactivity Descriptors

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors are instrumental in providing a more nuanced understanding of a molecule's reactivity. While specific values for this compound are not available, the significance of these descriptors is well-established. researchgate.net

Descriptor Symbol Significance in Predicting Reactivity
Ionization Potential IPRepresents the energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -EHOMO). A lower ionization potential suggests higher reactivity as a nucleophile. scispace.comresearchgate.net
Electron Affinity EAThe energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -ELUMO). A higher electron affinity indicates a greater capacity to act as an electrophile. scispace.com
Electronegativity χA measure of the molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ ≈ (IP + EA) / 2).
Chemical Hardness ηRepresents the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2). A harder molecule is less reactive.
Electrophilicity Index ωA global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). This descriptor is particularly useful for classifying the electrophilic nature of molecules. researchgate.net

Mechanistic Insights

The reactivity descriptors, in conjunction with the analysis of the molecule's electrostatic potential map, can provide mechanistic insights into its interactions. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified. In this compound, the carboxylic acid groups would be the primary sites for reactions such as esterification or amidation. The distribution of electron density, as visualized through computational models, would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the hydroxyl oxygens.

Furthermore, computational studies can model reaction pathways, helping to determine activation energies and transition state geometries. pennylane.ai For example, in the context of polymer synthesis, theoretical calculations could elucidate the mechanism of condensation of this compound with a diol, providing valuable information for optimizing reaction conditions.

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of Sucrose (B13894) 6,1'-Dicarboxylic Acid, allowing for its separation from impurities, starting materials, and other related compounds. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally labile compounds like Sucrose 6,1'-Dicarboxylic Acid. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Due to the polar and ionic nature of this compound, several HPLC modes are particularly suitable for its analysis. These include techniques that can effectively handle highly polar and charged molecules, which are often challenging to retain and separate using standard reversed-phase chromatography. helixchrom.com

Ion exclusion chromatography (IEC) is a technique primarily used for the separation of ionic compounds from non-ionic or weakly ionized compounds. The stationary phase is typically a strong cation exchange resin in the hydrogen form. In this mode, ionic compounds like the fully dissociated this compound would be repelled by the negatively charged sulfonate groups of the stationary phase (Donnan exclusion) and elute early, while neutral or partially ionized molecules can penetrate the pores of the resin and are retained longer. oup.com This method is particularly effective for separating organic acids from a matrix containing neutral sugars. shodex.comshimadzu.com The retention is influenced by the pKa of the acidic functional groups and the pH of the mobile phase, which is typically an acidic aqueous solution. shimadzu.com

Table 1: Illustrative HPLC-IEC Parameters for Dicarboxylic Acid Analysis

Parameter Condition
Column Strong cation exchange resin (e.g., sulfonated polystyrene-divinylbenzene)
Mobile Phase Dilute sulfuric acid (e.g., 1.84 mM H₂SO₄) oup.com
Flow Rate 0.5 - 1.0 mL/min
Temperature 50 - 60 °C shodex.com
Detector UV-Vis or Refractive Index (RI)
Injection Volume 10 - 20 µL

Ion exchange chromatography (IEC) separates molecules based on their net charge. harvardapparatus.com For an anionic compound like this compound, an anion exchange column with positively charged functional groups is employed. fredhutch.orgcreativebiomart.net The separation is based on the reversible interaction between the negatively charged carboxylate groups of the analyte and the positively charged surface of the stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase to disrupt the electrostatic interactions. harvardapparatus.com This technique offers high selectivity for charged molecules and is widely used for the separation of organic acids and other anionic species. fredhutch.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. helixchrom.comresearchgate.netthermofisher.com The stationary phase is polar (e.g., silica (B1680970), or bonded phases with amino or amide groups), and the mobile phase is a mixture of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.com A water-rich layer is formed on the surface of the stationary phase, and the separation mechanism is primarily based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. thermofisher.com Given the high polarity of the sucrose backbone and the dicarboxylic acid moieties, HILIC is a promising technique for the analysis of this compound. sci-hub.sesielc.com

Table 2: Representative HILIC Conditions for Polar Compound Separation

Parameter Condition
Column Amide, silica, or zwitterionic HILIC column
Mobile Phase Acetonitrile/water gradient (e.g., starting at 90% acetonitrile) sci-hub.se
Flow Rate 1.0 mL/min sci-hub.se
Temperature 55 °C sci-hub.se
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Injection Volume 10 µL sci-hub.se

Ligand exchange chromatography is a technique where the separation is based on the formation of complexes between the analyte and metal ions immobilized on the stationary phase. shodex.de This method is particularly effective for the separation of carbohydrates and polyols, which can form complexes with metal ions through their hydroxyl groups. shodex.deshodexhplc.com The stationary phase is typically a cation exchange resin loaded with a specific metal ion (e.g., Ca²⁺, Pb²⁺). The strength of the interaction and, consequently, the retention time depends on the stereochemistry of the hydroxyl groups in the analyte. While primarily used for neutral sugars, the presence of the sucrose backbone in this compound suggests that this mode could offer unique selectivity.

High-Performance Anion Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a highly sensitive and selective method for the analysis of carbohydrates and their derivatives. nih.govnih.gov In alkaline solutions, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on a strong anion exchange column. nih.govsigmaaldrich.com The presence of two carboxylic acid groups in this compound makes it strongly anionic, and therefore an excellent candidate for HPAEC. This technique can provide high-resolution separation of closely related carbohydrate acids. thermofisher.commaxwellsci.com

Table 3: Common HPAEC-PAD Parameters for Carbohydrate Analysis

Parameter Condition
Column High-capacity anion exchange column (e.g., Dionex CarboPac™ series) nih.gov
Mobile Phase Sodium hydroxide (B78521) and sodium acetate (B1210297) gradient nih.govsigmaaldrich.com
Flow Rate 1.0 mL/min
Temperature Ambient or slightly elevated
Detector Pulsed Amperometric Detector (PAD)
Injection Volume 25 µL

Gas Chromatography (GC) (after derivatization)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound, with their high polarity and low volatility due to multiple hydroxyl and carboxylic acid groups, are not directly suitable for GC analysis. thermofisher.com They would likely decompose at the high temperatures of the GC injector port. thermofisher.com Therefore, a chemical modification step known as derivatization is essential to increase their volatility and thermal stability. thermofisher.comajrsp.com

Derivatization chemically alters the analyte by replacing active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with less polar functional groups. thermofisher.comajrsp.com This transformation reduces the polarity of the molecule, making it amenable to vaporization and subsequent separation in the GC column. nih.gov Common derivatization approaches applicable to carboxylated sugars include silylation and acylation. restek.comrestek.com

Silylation: This is a widely used method for derivatizing carbohydrates. ajrsp.com It involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. ajrsp.comnih.gov This process significantly increases the molecule's volatility. nih.gov The reaction is often carried out in a solvent like pyridine (B92270), which aids in dissolving the sugar derivative. ajrsp.com

Acylation: This method converts the active hydrogens into esters, such as trifluoroacetyl (TFA) esters, using a reagent like N-Methyl-bis(trifluoroacetamide) (MBTFA). thermofisher.com The resulting acylated derivative is more volatile and stable for GC analysis. thermofisher.com Sometimes, a two-step process involving oximation followed by silylation or acylation is employed to reduce the number of isomeric peaks, simplifying the resulting chromatogram. restek.comrestek.com

Derivatization MethodReagent ExampleTarget Functional GroupsPurposeReference
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-OH, -COOHIncreases volatility and thermal stability by forming TMS ethers/esters. nih.gov
AcylationMBTFA (N-Methyl-bis(trifluoroacetamide))-OH, -COOHIncreases volatility by forming trifluoroesters. thermofisher.com
Oximation-SilylationEthylhydroxylamine hydrochloride followed by BSTFA>C=O, -OH, -COOHReduces the number of isomeric forms, simplifying chromatograms. restek.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis and separation of compounds. researchgate.net For a compound like this compound, TLC can be used to monitor reaction progress, assess purity, and identify products. The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel coated on a glass plate) and a liquid mobile phase (a solvent system). nih.gov

The choice of the mobile phase is critical for achieving good separation. For dicarboxylic acids, a solvent system containing benzene, acetic acid, and water has been used. nih.gov The separated spots are not visible to the naked eye and require a visualization step. This is typically achieved by spraying the dried plate with a chromogenic reagent that reacts with the analyte to produce colored spots. nih.gov For dicarboxylic acids, an indicator like bromocresol green can be used, which reveals the acidic compounds as yellow spots on a blue background. nih.gov

ParameterDescriptionExample for Dicarboxylic AcidsReference
Stationary PhaseA thin layer of adsorbent material on a solid support.Silica gel G on a glass plate. nih.gov
Mobile PhaseA solvent or mixture of solvents that moves up the plate.Benzene:Acetic Acid:Water (50:40:10 v/v). nih.gov
VisualizationA reagent used to make separated spots visible.0.1% Bromocresol green solution. nih.gov

Paper Chromatography (PC) and High Voltage Paper Electrophoresis (HVPE)

Paper Chromatography (PC) is a classic analytical method used to separate mixtures. cutm.ac.in The principle is similar to TLC, but the stationary phase is a strip of specialized filter paper (e.g., Whatman No. 1). cutm.ac.inscribd.com A small spot of the sample is applied near the bottom of the paper, which is then placed in a sealed chamber with a solvent (mobile phase). cutm.ac.in As the solvent moves up the paper by capillary action, it carries the sample components at different rates depending on their partitioning between the stationary phase (water adsorbed on the cellulose (B213188) fibers of the paper) and the mobile phase. cutm.ac.in This technique has been successfully applied to the separation of both sugars and dicarboxylic acids. scribd.comscispace.com

High Voltage Paper Electrophoresis (HVPE) is a powerful technique for separating charged molecules like this compound. nih.gov Unlike chromatography, which relies on partitioning, electrophoresis separates molecules based on their charge-to-mass ratio. nih.govspringernature.com A sample is applied to a sheet of paper saturated with a conductive buffer solution at a specific pH. researchgate.net When a high voltage (e.g., 2.5-4.5 kV) is applied across the paper, charged molecules migrate towards the electrode with the opposite charge. researchgate.netresearchgate.net The carboxyl groups of this compound would be negatively charged in a neutral or alkaline buffer, causing the molecule to migrate towards the positive electrode (anode). researchgate.net HVPE is particularly useful for separating complex mixtures of acids and can provide information about the charge and mass of unknown compounds. nih.govspringernature.com

TechniquePrinciple of SeparationStationary PhaseTypical ApplicationReference
Paper Chromatography (PC)Partitioning between stationary and mobile phases.Filter Paper (e.g., Whatman No. 1).Separation of sugars and dicarboxylic acids. scribd.comscispace.com
High Voltage Paper Electrophoresis (HVPE)Migration of charged molecules in an electric field (charge-to-mass ratio).Buffer-saturated paper.Separation of charged species like uronic acids, sugar phosphates, and dicarboxylic acids. nih.govresearchgate.net

Detection Methods in Chromatography

The choice of detector is crucial, especially when the analyte, like this compound, lacks a strong chromophore for standard UV detection. jasco-global.comveeprho.com Several detection methods can be coupled with High-Performance Liquid Chromatography (HPLC) for its analysis.

Refractive Index Detection (RID)

A Refractive Index Detector (RID) is often considered a universal detector because it measures a bulk property of the solution—the refractive index. veeprho.com It works by continuously monitoring the difference in the refractive index between the pure mobile phase (reference cell) and the column eluent containing the analyte (sample cell). jasco-global.com Since virtually any solute will change the refractive index of the mobile phase, the RID is suitable for detecting non-chromophoric compounds like sugars and their derivatives. jasco-global.commdpi.com

However, RID has some limitations. It is generally less sensitive than other detectors and is highly sensitive to fluctuations in temperature and pressure, requiring a stable baseline for accurate quantification. chromforum.org A significant drawback is its incompatibility with gradient elution, as changes in the solvent composition would cause a large shift in the baseline, making detection impossible. mdpi.comresearchgate.net

Evaporative Light Scattering Detection (ELSD)

The Evaporative Light Scattering Detector (ELSD) is another quasi-universal detector well-suited for non-volatile analytes like this compound. researchgate.netjascoinc.com The detection process involves three steps:

Nebulization: The column eluent is converted into a fine aerosol of droplets by a stream of inert gas (e.g., nitrogen). jascoinc.com

Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind tiny solid particles of the non-volatile analyte. jascoinc.com

Detection: These particles are carried into a high-intensity light beam. The scattered light is measured by a photodiode or photomultiplier, generating a signal proportional to the mass of the analyte. jascoinc.com

A key advantage of ELSD over RID is its compatibility with gradient elution, making it suitable for separating complex mixtures. nih.gov It is often more sensitive than RID and provides a more stable baseline. jascoinc.com

Spectroscopic Quantification Methods

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance in a solution without the need for a standard of the analyte itself. nih.gov For this compound, both proton (¹H) and carbon-13 (¹³C) NMR can be utilized. semanticscholar.orgwikipedia.org

In ¹H qNMR, the concentration of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration. nih.gov For this compound, the anomeric proton signals, which typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm), are often suitable for quantification. wikipedia.org The presence of the dicarboxylic acid functionality will cause shifts in the signals of nearby protons compared to unmodified sucrose.

The key advantages of qNMR are its high precision, accuracy, and the fact that it is a non-destructive technique. nih.gov Furthermore, NMR provides structural information, which can simultaneously confirm the identity and purity of the compound being quantified. dntb.gov.ua

Table 3: Representative ¹H Chemical Shift Ranges for Carbohydrates

Proton Type Typical Chemical Shift (ppm)
Anomeric Protons 4.5 - 5.5 wikipedia.org
Ring Protons 3.0 - 6.0 wikipedia.org

Colorimetric assays provide a simpler and often high-throughput method for the quantification of carbohydrates. The anthrone (B1665570) method is a well-established assay for the general determination of carbohydrates. microbenotes.comcerealsgrains.org The principle of this method involves the dehydration of the carbohydrate by concentrated sulfuric acid to form furfural (B47365) or hydroxymethylfurfural, which then condenses with anthrone to produce a blue-green colored complex. microbenotes.comiitg.ac.in The intensity of the color, which is proportional to the carbohydrate concentration, is measured spectrophotometrically at a wavelength of approximately 620 nm. iitg.ac.in

While the anthrone method is effective for total carbohydrate estimation, its application to this compound requires careful consideration. The presence of carboxylic acid groups may influence the reaction, and the method is not specific to this particular compound. sci-hub.st It would quantify any other carbohydrates present in the sample. Therefore, this method is best suited for screening purposes or for the analysis of purified samples of this compound where interfering carbohydrates are known to be absent. A calibration curve using a known standard, such as glucose or sucrose, is necessary for quantification. sci-hub.st

Table 4: Anthrone Method Reaction Overview

Step Process Reagent Result
1 Hydrolysis & Dehydration Concentrated Sulfuric Acid Furfural/Hydroxymethylfurfural microbenotes.com
2 Condensation Anthrone Blue-green complex iitg.ac.in
3 Quantification Spectrophotometry (~620 nm) iitg.ac.in Absorbance reading

Enzymatic Assays for Specificity and Purity

Enzymatic assays offer high specificity for the quantification of certain molecules. r-biopharm.com While there may not be a specific enzyme that acts directly on this compound, enzymatic methods can be invaluable for assessing its purity, particularly for detecting the presence of unreacted sucrose. ucanr.edu

For example, the enzyme invertase (β-fructosidase) specifically catalyzes the hydrolysis of sucrose into glucose and fructose (B13574). aafco.org A sample of this compound can be treated with invertase, and the subsequent appearance of glucose and/or fructose can be measured using other specific enzymatic assays, such as those involving glucose oxidase or hexokinase. aafco.orgnih.gov The absence or very low levels of glucose and fructose after the enzymatic reaction would indicate a high purity of the this compound sample with respect to the starting material, sucrose.

This approach provides a functional measure of purity by confirming the absence of the primary reactant. Such assays can be performed in microplate formats for high-throughput analysis. ucanr.edu

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. For this compound, sample preparation methods will depend on the sample matrix and the chosen analytical technique. Common steps may include extraction, filtration, and dilution. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.

Derivatization is a chemical modification of the analyte to enhance its analytical properties, which is often employed in the analysis of carbohydrates. researchgate.netresearchgate.net For gas chromatography (GC) analysis, which requires volatile analytes, derivatization is essential for a non-volatile compound like this compound. restek.com Common derivatization methods include:

Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) ethers and esters, which are much more volatile. researchgate.net

Acetylation: The hydroxyl groups can be acetylated using reagents like acetic anhydride. rsc.org

For LC-MS analysis, derivatization can also be used to improve ionization efficiency and chromatographic separation. longdom.org For instance, charge-reversal derivatization can be employed for dicarboxylic acids to enhance their detection in positive ion ESI-MS. longdom.org The choice of derivatization reagent and method depends on the specific requirements of the analytical technique being used. researchgate.net

Extraction and Purification Techniques

The isolation and purification of this compound from reaction mixtures or biological samples are essential preliminary steps before any quantitative analysis. The choice of technique depends on the complexity of the sample matrix and the desired purity of the analyte.

Initial sample preparation may involve the removal of proteins, if present, through precipitation. Following this, extraction of dicarboxylic acids can be efficiently achieved using acidified ethyl acetate. google.com

For purification, chromatographic methods are generally employed. Given the hydrophilic nature of the sucrose backbone, a combination of normal-phase and reversed-phase chromatography can be effective.

Normal-Phase Chromatography: Protected forms of carbohydrates can be purified using normal-phase techniques on silica gel. teledynelabs.com This would be applicable if the hydroxyl groups of this compound are protected during synthesis.

Reversed-Phase Chromatography (C18): For the free acid, which is a polar molecule, reversed-phase chromatography using C18 columns is a more suitable option. teledynelabs.com A polar mobile phase, such as water or a mixture of water and a polar organic solvent like acetonitrile, is used to elute the compound.

Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules like dicarboxylic acids. In a basic mobile phase (e.g., pH around 11), the hydroxyl groups of sucrose can become negatively charged, allowing for separation on an anion-exchange resin. nih.gov

Ion-Pairing Chromatography: This method can be effective for highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention on a reversed-phase column. teledynelabs.com However, a drawback of this method is the potential for the ion-pairing reagent to interfere with certain detection methods, such as mass spectrometry. teledynelabs.com

The following table summarizes the common chromatographic techniques applicable to the purification of this compound.

Purification TechniqueStationary PhaseMobile Phase PrincipleApplicability to this compound
Normal-Phase Chromatography Silica GelNon-polar mobile phase with a polar modifier.Suitable for protected derivatives of the compound.
Reversed-Phase Chromatography C18Polar mobile phase (e.g., water/acetonitrile).Effective for the purification of the free acid.
Ion-Exchange Chromatography Anion-Exchange ResinMobile phase with controlled pH and ionic strength.Highly effective for separating the dicarboxylate form.
Ion-Pairing Chromatography C18Polar mobile phase containing an ion-pairing reagent.Useful for enhancing retention on reversed-phase columns.

Derivatization for GC Analysis

Gas chromatography is a powerful technique for the separation and quantification of volatile compounds. However, due to its low volatility and high polarity, this compound cannot be directly analyzed by GC. libretexts.org Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. The primary targets for derivatization are the hydroxyl and carboxylic acid functional groups. libretexts.org

The most common derivatization methods for compounds containing these functional groups are silylation and esterification (a form of alkylation). libretexts.org

Silylation:

This is a widely used method where active hydrogens in hydroxyl and carboxylic acid groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group. libretexts.org This reaction significantly increases the volatility of the analyte. lmaleidykla.lt A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt The derivatization is typically carried out in a suitable solvent like dimethylformamide (DMF), which has been shown to be effective for carboxylic acids. lmaleidykla.lt

Esterification (Alkylation):

This method specifically targets the carboxylic acid groups, converting them into esters. libretexts.org This reduces the polarity and increases the volatility of the dicarboxylic acid. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For GC analysis of dicarboxylic acids, esterification is a common derivatization strategy. nih.gov

The following table outlines the common derivatization methods suitable for preparing this compound for GC analysis.

Derivatization MethodReagent ExampleTarget Functional GroupsEffect on Analyte
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic Acids, HydroxylsIncreases volatility and thermal stability.
Esterification (Alkylation) Alcohol (e.g., Methanol, Butanol) with Acid Catalyst (e.g., BF3)Carboxylic AcidsReduces polarity and increases volatility.

Potential Research Applications and Scientific Roles

Role as a Biochemical Marker in Proteomics Research

While direct evidence for sucrose (B13894) 6,1'-dicarboxylic acid as a specific biochemical marker in proteomics is still an area of developing research, the broader context of sugar and acid metabolism is crucial in proteomic analyses. Proteomics studies often investigate the cellular responses to various stimuli, including changes in nutrient availability and stress conditions. For instance, research on the proteomic response of organisms like Zygosaccharomyces mellis to sugar stress reveals significant changes in protein expression related to energy metabolism and stress tolerance. researchgate.net Similarly, proteomic analyses of plants like sugar beet under different pH conditions show how acidic or alkaline environments affect protein profiles related to growth and stress responses. nih.gov

In such studies, the presence and concentration of sugar derivatives and organic acids can influence which proteins are expressed. Therefore, while not yet a standalone marker, the metabolic pathways involving sucrose and dicarboxylic acids are integral to understanding the broader proteomic landscape.

Intermediate in the Synthesis of Value-Added Chemicals

Sucrose is recognized as a promising and sustainable feedstock for producing valuable chemicals. nih.govresearchgate.net Its transformation into derivatives like dicarboxylic acids opens pathways to a variety of other useful compounds.

Sucrose 6,1'-dicarboxylic acid can serve as a monomer in the synthesis of biodegradable polymers. The presence of two carboxylic acid groups allows it to react with diols to form polyesters. mdpi.com These sugar-based polymers are of particular interest because the sugar unit is incorporated directly into the polymer backbone, which is theorized to enhance biodegradability. google.com The decomposition of the sugar molecules within the polymer structure can lead to the breakdown of the entire polymer chain. google.com Research has demonstrated the synthesis of sucrose-based polyesters by reacting sucrose with dicarboxylic acid derivatives, resulting in polymers with selective linkages at the 6 and 1' positions of the sucrose molecule. google.com

The development of such biodegradable plastics from renewable resources like sucrose is a significant step towards reducing reliance on fossil fuels and mitigating plastic pollution. nih.govsemanticscholar.org

Table 1: Examples of Bio-based Monomers for Biodegradable Polymers

Monomer ClassSpecific ExamplesResulting Polymer TypeKey Properties
Diols1,4-butanediol, 1,3-propanediolPolyestersBiodegradable, can range from elastomeric to rigid
Dicarboxylic AcidsSuccinic acid, Adipic acid, This compound Polyesters, PolyamidesBiodegradable, potential for varied mechanical properties
Hydroxy AcidsLactic acid, Glycolic acidPolyesters (e.g., PLA)Biocompatible, compostable

The use of sucrose and its derivatives aligns with the principles of green chemistry and sustainable material science. wise-materials.org By utilizing a renewable and abundant feedstock like sucrose, chemists can develop materials with a lower environmental impact. researchgate.net this compound, as a bio-based building block, can be used to create a new generation of sustainable materials. cabidigitallibrary.org These materials can be designed to have specific properties, such as biodegradability and biocompatibility, making them suitable for a wide range of applications, from packaging to biomedical devices. researchgate.net

Investigation in Sucrochemistry for Non-Food Applications

Sucrochemistry, the chemistry of sucrose and its derivatives, is a field dedicated to exploring non-food applications of this versatile sugar. researchgate.net The conversion of sucrose into fine chemicals with high added value is a primary goal of this field. researchgate.net this compound is a product of such investigations, where the hydroxyl groups of sucrose are selectively oxidized to carboxylic acids. This chemical modification transforms the properties of sucrose, making it suitable for industrial applications beyond the food industry.

Applications in Microbial Upcycling of Plastics (as a target or product)

The concept of microbial upcycling of plastics involves using microorganisms or their enzymes to break down plastic waste into valuable chemicals. digitellinc.comeuropa.eu While this compound is not typically a direct product of plastic degradation, the monomers produced from plastic breakdown can be biologically converted into a variety of value-added compounds. frontiersin.org For instance, engineered microbes can convert monomers from polyethylene (B3416737) terephthalate (B1205515) (PET) into biodegradable polymers like polyhydroxyalkanoates (PHAs). nih.gov

In a circular bioeconomy, it is conceivable that monomers derived from plastic waste could be microbially converted into platform chemicals, which could then be used in the chemical synthesis of compounds like this compound. This would represent a novel pathway for upcycling plastic waste into new, high-value, and potentially biodegradable materials.

Development of Novel Sugar-Based Surfactants and Amides (as a derivative or precursor)

The dicarboxylic acid functionality of this compound makes it a potential precursor for the synthesis of novel sugar-based surfactants and amides. By reacting the carboxylic acid groups with long-chain alcohols or amines, it is possible to create amphiphilic molecules with a polar sugar head and a nonpolar tail. core.ac.uk These sugar-based surfactants are of interest due to their potential for good surface-active properties, biodegradability, and low toxicity. google.com Research into the synthesis of sugar-based surfactants often involves the selective modification of sucrose to introduce desired functional groups. acs.org The dicarboxylic acid derivative provides a reactive handle for attaching hydrophobic chains, a key step in surfactant synthesis.

Fundamental Studies in Carbohydrate Oxidation and Carboxylation Chemistry

The study of this compound and related oxidized sucrose derivatives provides significant insights into the fundamental chemistry of carbohydrate oxidation and carboxylation. These investigations are crucial for understanding the reactivity of the sucrose molecule, the selectivity of various oxidizing agents, and the mechanisms by which specific hydroxyl groups are converted into carboxylic acid functionalities.

The sucrose molecule possesses eight hydroxyl groups with varying reactivities, making its selective oxidation a complex challenge. researchgate.net Fundamental studies in this area often focus on controlling reaction conditions to target specific hydroxyl groups, particularly the primary hydroxyls at the C6, C1', and C6' positions, which are generally more reactive than the secondary hydroxyls. The selective oxidation of the C6 and C1' primary alcohol groups to carboxylic acids yields this compound, a molecule that serves as a model compound for understanding difunctional carbohydrate derivatives.

Research in this field explores the use of various oxidizing agents and catalytic systems to achieve selective carboxylation. Common reagents include nitric acid and periodates, which can lead to different oxidation products depending on the reaction conditions. researchgate.netallen.in For instance, periodate (B1199274) oxidation typically cleaves the vicinal diols in the glucose and fructose (B13574) rings, leading to the formation of dialdehydes and subsequently dicarboxylic acids upon further oxidation. nih.govnih.gov In contrast, selective oxidation with agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under specific conditions can target the primary alcohol groups with high selectivity. researchgate.net

The carboxylation of sucrose to form dicarboxylic acids is a key area of research for producing bio-based platform chemicals. These dicarboxylic acids can be used as monomers for the synthesis of biodegradable polymers, such as polyesters and polyamides, offering a renewable alternative to petroleum-based chemicals. dntb.gov.ua The study of the reaction kinetics and mechanisms of sucrose carboxylation helps in optimizing reaction yields and selectivity for desired products like this compound.

Detailed research findings have elucidated the pathways of sucrose oxidation. For example, the oxidation of sucrose with sodium periodate has been shown to initially produce a tetraaldehyde derivative through the cleavage of C-C bonds in both the glucose and fructose moieties. researchgate.netnih.gov Subsequent oxidation of these aldehyde groups can lead to the formation of various carboxylated species. The characterization of these intermediates and final products using techniques such as HPLC, LC-MS, FTIR, and NMR spectroscopy is fundamental to understanding the reaction cascade. researchgate.netnih.gov

The controlled oxidation of sucrose can also be achieved electrochemically, providing a greener alternative to traditional chemical oxidants. researchgate.net Studies on the electrochemical oxidation of sucrose have demonstrated the potential for selective conversion to valuable carboxylic acids.

The table below summarizes various oxidation products derived from sucrose, highlighting the complexity and potential of carbohydrate oxidation chemistry.

Oxidizing Agent/MethodKey Intermediate ProductsFinal Carboxylic Acid Products (Examples)Reference
Sodium PeriodateDialdehydes, TetraaldehydesDicarboxylic acids, Tetracarboxylic acids nih.gov, nih.gov, researchgate.net
Nitric AcidVarious oxidized intermediatesOxalic acid, Glucaric acid, Tartaric acid allen.in
TEMPO-mediated Oxidation6-carboxy-sucrose, 6,6'-dicarboxy-sucroseSucrose monocarboxylic and dicarboxylic acids researchgate.net
Electrochemical OxidationPartially oxidized sucrose derivativesSucrose tricarboxylic acid researchgate.net
Hydrogen Peroxide/Malic AcidOxidized and carboxylated sucroseMultifunctional sucrose acid researchgate.net

These fundamental studies on the oxidation and carboxylation of sucrose are not only of academic interest but also have practical implications for the development of sustainable chemical processes and novel bio-based materials. The insights gained from investigating compounds like this compound contribute to the broader field of sucrochemistry and the valorization of renewable resources. researchgate.net

Future Perspectives in Sucrose 6,1 Dicarboxylic Acid Research

Advancements in High-Yield and Sustainable Synthesis

The transition from petrochemical-based processes to bio-based production is a primary driver for developing new synthesis methods for specialty chemicals. nih.govresearchgate.net For Sucrose (B13894) 6,1'-Dicarboxylic Acid, future research will concentrate on enzymatic and catalytic processes that offer high yields and improved sustainability profiles compared to traditional chemical methods.

Current chemical synthesis of sucrose derivatives often involves multiple steps of protection and deprotection, leading to significant waste and the use of harsh reagents. researchgate.netresearchgate.net Future advancements will likely leverage biocatalysis, employing specific enzymes or whole-cell systems to achieve selective oxidation of the primary hydroxyl groups at the 6 and 1' positions of sucrose. researchgate.netnih.gov The development of robust and highly selective enzymes, potentially through protein engineering, will be crucial for achieving near-quantitative yields and simplifying downstream processing.

Sustainable synthesis strategies also include the exploration of novel, green catalytic systems. This involves designing heterogeneous catalysts that can be easily recovered and reused, minimizing waste. The use of environmentally benign solvents and reaction conditions will further enhance the sustainability of the production process.

Table 1: Comparison of Potential Synthesis Strategies

Synthesis StrategyPotential AdvantagesKey Research Challenges
Enzymatic/Biocatalytic High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts.Enzyme stability and cost, optimization of reaction kinetics, downstream product purification. nih.gov
Heterogeneous Catalysis Catalyst recyclability, potential for continuous flow processes, high thermal stability.Catalyst deactivation, achieving high selectivity with a complex substrate like sucrose.
Chemo-enzymatic Combines the selectivity of enzymes with the efficiency of chemical catalysts.Compatibility of reaction conditions for both catalytic steps, process integration.

Exploration of Novel Derivatives and Functional Materials

The two carboxylic acid groups in Sucrose 6,1'-Dicarboxylic Acid provide reactive sites for a wide range of chemical modifications, opening the door to the creation of novel derivatives and functional materials. The inherent chirality and biocompatibility of the sucrose backbone make these derivatives particularly interesting for specialized applications. mdpi.com

One of the most promising areas of exploration is in the field of polymers. This compound can serve as a bio-based monomer for the synthesis of polyesters and polyamides. nih.govthuenen.de These polymers are expected to exhibit unique properties due to the rigid and chiral sucrose unit, potentially leading to materials with enhanced thermal stability, specific mechanical properties, or biodegradability.

Furthermore, the dicarboxylic acid can be converted into a variety of derivatives, such as esters, amides, and macrocycles. mdpi.comgoogle.com These derivatives could find applications as surfactants, emulsifiers, or complexing agents. The amphiphilic nature of sucrose esters, for example, makes them valuable in the food, cosmetic, and pharmaceutical industries. nih.gove3s-conferences.org

Integrated Biorefinery Concepts Utilizing Sucrose Dicarboxylic Acids

The production of this compound can be seamlessly integrated into existing sugar-based biorefineries. researchgate.netdtu.dk In such a model, sucrose, or even raw sugar cane juice, serves as the primary feedstock. ragus.co.uk The dicarboxylic acid represents a high-value chemical co-product alongside biofuels like bioethanol. dtu.dk

An integrated biorefinery approach maximizes the value derived from the biomass feedstock, adhering to the principles of a zero-waste production system. dtu.dk Byproducts from the sugar refining process, such as bagasse and molasses, can be used to generate energy for the entire facility or as feedstocks for the production of other value-added chemicals. ragus.co.ukresearchgate.net This integration enhances the economic viability and environmental sustainability of the entire operation. dtu.dk

The development of efficient separation and purification processes for this compound from the fermentation or reaction broth will be a critical aspect of its successful integration into a biorefinery.

Computational Design and Predictive Modeling for Chemical Properties and Reactivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the development and optimization of processes related to this compound. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to predict the chemical properties, reactivity, and conformational behavior of the molecule and its derivatives. nih.govacs.orgucr.edu

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of derivatives with their functional properties, such as sweetness, surfactant efficacy, or polymer characteristics. researchgate.net This predictive capability allows for the in silico screening of a large number of potential derivatives, guiding experimental work towards the most promising candidates.

Predictive modeling can also be applied to optimize synthesis pathways. acs.orgarxiv.org By simulating reaction mechanisms and catalyst-substrate interactions, researchers can identify the most efficient catalysts and optimal reaction conditions, reducing the need for extensive and time-consuming experimental screening.

Table 2: Applications of Computational Modeling in this compound Research

Modeling TechniqueApplicationExpected Outcome
Quantum Mechanics (e.g., DFT) Predicting reaction pathways, electronic properties, and spectroscopic data.Understanding of reaction mechanisms, rational design of catalysts. acs.org
Molecular Dynamics (MD) Simulating the behavior of molecules in solution, studying interactions with other molecules (e.g., proteins, surfaces). nih.govInsights into solubility, aggregation behavior, and the mechanism of action for specific applications.
QSAR Correlating molecular descriptors with observed properties (e.g., biological activity, physical properties). researchgate.netPredictive models for rapid screening of new derivatives.

Role in Circular Economy Initiatives and Bio-based Manufacturing

The production of this compound from renewable sucrose feedstock is a prime example of a process that aligns with the principles of a circular economy and bio-based manufacturing. researchgate.netmdpi.com By utilizing a renewable carbon source, it contributes to the reduction of dependence on fossil fuels and helps to mitigate climate change. nih.govresearchgate.net

In a circular economy model, waste is minimized, and resources are kept in use for as long as possible. The byproducts of sugar production can be valorized within an integrated biorefinery, as mentioned previously. researchgate.net Furthermore, the potential biodegradability of polymers and materials derived from this compound would contribute to a closed-loop system, reducing the accumulation of plastic waste in the environment.

The development of bio-based manufacturing platforms for chemicals like this compound is essential for transitioning to a more sustainable industrial paradigm. researchgate.net This involves not only the development of green production technologies but also the establishment of sustainable supply chains and the creation of markets for these new bio-based products.

Q & A

Q. What are the standard methods for synthesizing sucrose 6,1'-dicarboxylic acid in laboratory settings?

this compound can be synthesized via chemical oxidation of sucrose using controlled oxidizing agents (e.g., nitric acid or enzymatic pathways). Key steps include protecting hydroxyl groups to prevent over-oxidation and optimizing reaction conditions (pH, temperature) to favor dicarboxylation at the 6 and 1' positions. Characterization of intermediates via thin-layer chromatography (TLC) and NMR ensures reaction progression .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection or refractive index monitoring.
  • Spectroscopy : 13C NMR^{13}\text{C NMR} to confirm carboxylation at specific carbons; FT-IR for carboxyl (-COOH) and ester (-COOR) group identification.
  • Mass spectrometry : MALDI-TOF or ESI-MS for molecular weight validation .

Q. What are the key physicochemical properties (e.g., pKa, solubility) critical for handling this compound in aqueous solutions?

  • pKa values : For dicarboxylic acids, the first dissociation (pKa1_1) typically ranges 1.7–2.5, and the second (pKa2_2) 4.2–4.5. Potentiometric titration under controlled ionic strength (e.g., 0.1 M KNO3_3) is recommended for precise measurement.
  • Solubility : Tested via incremental addition to aqueous buffers (pH 2–7) with gravimetric analysis. Low solubility in acidic media may necessitate salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electrophilic behavior and reaction pathways of this compound?

Density functional theory (DFT) calculations can model electron distribution in the carboxyl groups, predicting reactivity in esterification or chelation. For example, studies on oxalic acid revealed enhanced electrophilicity due to intramolecular hydrogen bonding and carbon-carbon orbital interactions. Similar approaches can identify reactive sites in this compound for targeted functionalization .

Q. What strategies optimize microbial production of this compound using engineered metabolic pathways?

  • Pathway engineering : Introduce cytochrome P450 enzymes in E. coli or yeast to oxidize sucrose derivatives.
  • Substrate tuning : Use glucose as a carbon source with controlled feeding to avoid catabolite repression.
  • Fermentation optimization : Adjust dissolved oxygen and pH to maximize yield. Recent studies achieved odd-chain dicarboxylic acid production via modular co-culture systems .

Q. How do co-crystallization patterns with aromatic acids (e.g., picolinic acid) influence the material properties of this compound?

Co-crystallization with rigid ligands (e.g., picolinic acid) alters crystal packing and thermal stability. For example, succinic acid-picolinic acid cocrystals exhibit improved thermal stability (TGA/DSC data) and altered solubility profiles. X-ray diffraction and Raman spectroscopy can map hydrogen-bonding networks and lattice dynamics .

Q. What advanced spectroscopic techniques resolve degradation pathways of this compound in photochemical environments?

  • GC-MS : Identify volatile degradation products (e.g., short-chain acids) in biomass burning aerosols.
  • Isotopic labeling : Track 13C^{13}\text{C}-labeled carboxyl groups under UV exposure to map oxidation pathways.
  • Kinetic studies : Use stopped-flow methods to measure degradation rates in simulated atmospheric conditions .

Notes for Methodological Rigor

  • Contradictions in evidence : Some studies report variability in pKa2_2 values (4.2–4.5) due to ionic strength differences. Always standardize conditions .
  • Critical analysis : When comparing synthetic vs. microbial yields, account for downstream purification losses (e.g., 20–30% in acid extraction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.